2-(2-chloro-6-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
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Overview
Description
2-(2-chloro-6-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a useful research compound. Its molecular formula is C18H12ClFN4O2 and its molecular weight is 370.77. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Compounds related to 2-(2-chloro-6-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione have been synthesized and tested for their potential as anticonvulsants. Specifically, substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines exhibited significant activity against maximal electroshock-induced seizures in rats. Notably, the 1,2,4-triazolo[4,3-a]pyrazine ring system functions as a bioisostere of the purine ring for anticonvulsant activity, with some compounds demonstrating potent efficacy at low dosages (Kelley et al., 1995).
Synthesis and Structural Studies
Various synthetic approaches have been explored to construct related compounds and study their properties. For instance, the synthesis of 6-Benzoyl-2H-[1,2,4]triazine-3,5-dione and 6-Benzyl-5-thioxo-3,4-dihydro-2H-[1,2,4]triazin-3-one and their transformation into fused[1,2,4]triazine systems has been detailed, providing insights into the structural and reactive characteristics of these compounds (Massry, 2003).
Biological and Pharmacological Properties
The derivatives of 1,2,4-triazolo[4,3-a]pyrazines have been evaluated for various biological activities. For example, pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines have been reported as selective and brain-penetrant phosphodiesterase 2 (PDE2) inhibitors, showcasing potential pharmacological applications in the central nervous system (Rombouts et al., 2015).
Antimicrobial Activity
Certain derivatives of 1,2,4-triazolo[4,3-a]pyrazines have been synthesized and tested for their antimicrobial properties. These compounds, including triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazole-3-thiones bearing a pyrazole moiety, have shown good antibacterial activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli (Nayak & Poojary, 2020).
Future Directions
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4O2/c19-14-7-4-8-15(20)13(14)11-24-18(26)23-10-9-22(17(25)16(23)21-24)12-5-2-1-3-6-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNQKGIUZJHMTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=C(C=CC=C4Cl)F)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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